REACTION_CXSMILES
|
[BrH:1].Br[CH:3]([CH3:6])[CH2:4][NH2:5].[CH3:7][S:8](Cl)(=[O:10])=[O:9]>N1C=CC=CC=1.CCOCC>[Br:1][CH2:6][CH2:3][CH2:4][NH:5][S:8]([CH3:7])(=[O:10])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
Br.BrC(CN)C
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The remaining solid was filtered off
|
Type
|
WASH
|
Details
|
washed with about 200 ml
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washes were concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with three 100 ml
|
Type
|
CUSTOM
|
Details
|
Upon evaporation of the acetone, 30.4 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |